Home > Products > Screening Compounds P115425 > O,N-didesmethyltramadol
O,N-didesmethyltramadol - 138853-73-3

O,N-didesmethyltramadol

Catalog Number: EVT-384922
CAS Number: 138853-73-3
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
O,N-didesmethyltramadol, also known as Tramadol metabolite M5, is an opioid derivative and one of the two active metabolites of the opioid analgesic medication tramadol . It is less potent than the other active metabolite O-Desmethyltramadol but is still more potent as a mu opioid receptor agonist than tramadol itself .

Synthesis Analysis

Tramadol is available as a racemic mixture of (+)-trans-T and (-)-trans-T. The main metabolic pathways are O-demethylation and N-demethylation, producing trans-O-desmethyltramadol (M1) and trans-N-desmethyltramadol (M2) enantiomers, respectively . The analgesic effect of Tramadol is related to the opioid activity of these metabolites .

Chemical Reactions Analysis

Tramadol, O-desmethylate, N-desmethylate, and N,O-didesmethylate were separated on an octadecylsilyl column filled with 3-μm particles using an isocratic mixture of methanol and 0.15 % formic acid in water (35:65, v/v). The mass spectrometer was run in positive ion multiple reaction monitoring mode .

Tramadol

Compound Description: Tramadol is a centrally acting analgesic that is metabolized in the liver. [, , , , , , ] Tramadol is administered as a racemic mixture but its two enantiomers, (+)-tramadol and (-)-tramadol, exhibit different pharmacological activities. [] Tramadol's analgesic effects are mediated through a combination of μ-opioid receptor agonism and the inhibition of norepinephrine and serotonin reuptake. [, , , , , , ]

Relevance: Tramadol is the parent compound of O,N-didesmethyltramadol. O,N-didesmethyltramadol is a major metabolite of tramadol, formed via N-demethylation and O-demethylation. [, , , , , , ]

O-desmethyltramadol (M1)

Compound Description: O-desmethyltramadol (M1), is a major metabolite of Tramadol. [, , , , , , ] O-desmethyltramadol exhibits greater analgesic activity compared to tramadol. [, , , ] Similar to the parent compound, O-desmethyltramadol is also chiral. The (+)-enantiomer of O-desmethyltramadol is considered more potent in producing adverse effects. []

Relevance: O-desmethyltramadol is structurally related to O,N-didesmethyltramadol. O-desmethyltramadol undergoes further N-demethylation to form O,N-didesmethyltramadol. [, , , , , , ]

N-desmethyltramadol (M2)

Compound Description: N-desmethyltramadol (M2), is formed by N-demethylation of Tramadol. [, , , , , ] It is considered an inactive metabolite. []

Relevance: N-desmethyltramadol shares a similar structure with O,N-didesmethyltramadol and is a precursor to O,N-didesmethyltramadol. O-demethylation of N-desmethyltramadol produces O,N-didesmethyltramadol. [, , , , , ]

Hydroxytramadol

Compound Description: Hydroxytramadol is another metabolite of tramadol, generated through metabolic transformations. []

Relevance: Hydroxytramadol is formed through the same metabolic pathways in the body as O,N-didesmethyltramadol. Both are metabolites of Tramadol. []

Source and Classification

O,N-didesmethyltramadol is derived from tramadol through metabolic processes, primarily involving cytochrome P450 enzymes, particularly CYP2D6 in humans. It is classified under the category of opioid analgesics due to its interaction with opioid receptors in the central nervous system. This compound exhibits a higher binding affinity for μ-opioid receptors compared to tramadol itself, which contributes to its enhanced analgesic potency .

Synthesis Analysis

The synthesis of O,N-didesmethyltramadol can be achieved through various methods, primarily focusing on the demethylation of tramadol. One notable method involves the use of potassium hydroxide as a demethylating agent, facilitating the removal of methyl groups from tramadol .

Key Parameters in Synthesis

  • Reagents: Potassium hydroxide or other bases may be utilized.
  • Conditions: The reaction typically requires controlled temperatures and specific pH levels to optimize yield and purity.
  • Yield: Reports indicate varying yields, often around 65% under optimized conditions .

The synthesis process can also involve high-performance liquid chromatography (HPLC) for purification and analysis of the final product .

Molecular Structure Analysis

O,N-didesmethyltramadol has a distinct molecular structure characterized by its specific arrangement of atoms. The molecular formula is C16H23NC_{16}H_{23}N with a molecular weight of approximately 245.36 g/mol. The structure includes:

  • Functional Groups: Primary amine and ether functionalities.
  • Chiral Centers: The presence of chiral centers contributes to the compound's pharmacological activity.

Structural Data

  • Bond Lengths: Optimized bond lengths and angles can be determined using computational methods like density functional theory (DFT).
  • Spectroscopic Analysis: Techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds .
Chemical Reactions Analysis

O,N-didesmethyltramadol can undergo various chemical reactions, primarily related to its functional groups. Key reactions include:

  • Demethylation: Further demethylation can lead to other metabolites.
  • Hydroxylation: Potential modification through hydroxylation can alter its pharmacological profile.

These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or reagents .

Mechanism of Action

The mechanism of action for O,N-didesmethyltramadol involves its interaction with μ-opioid receptors in the central nervous system. Upon binding to these receptors, it activates downstream signaling pathways that inhibit pain transmission.

Key Mechanisms

  • Agonistic Activity: O,N-didesmethyltramadol acts as an agonist at μ-opioid receptors, leading to analgesic effects.
  • Inhibition of Reuptake: It may also inhibit the reuptake of norepinephrine and serotonin, contributing to its pain-relieving properties.

Studies have shown that this compound has a significantly higher affinity for these receptors compared to tramadol, enhancing its efficacy as an analgesic .

Physical and Chemical Properties Analysis

O,N-didesmethyltramadol exhibits various physical and chemical properties that are crucial for its application in pharmaceuticals:

  • Solubility: It is generally soluble in organic solvents but may have limited solubility in water.
  • Melting Point: Specific melting points can vary based on purity but are typically within a defined range.
  • Stability: The stability of O,N-didesmethyltramadol under different conditions (light, temperature) is essential for storage and formulation .

Analytical Techniques

Properties are often analyzed using techniques such as:

  • Chromatography: HPLC for purity assessment.
  • Spectroscopy: NMR and IR for structural confirmation.
Applications

O,N-didesmethyltramadol has several scientific applications:

  • Pharmaceutical Development: Its potency as an analgesic makes it a candidate for further development in pain management therapies.
  • Research Tool: It serves as a reference compound in studies related to opioid pharmacology and metabolism.
  • Clinical Studies: Investigations into its efficacy compared to traditional opioids are ongoing, focusing on safety profiles and potential advantages in pain management strategies.
Introduction to O,N-Didesmethyltramadol

Chemical Identity and Structural Classification

O,N-Didesmethyltramadol is chemically designated as 3-[1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol. Its molecular formula is C₁₄H₂₁NO₂, corresponding to a molecular weight of 235.327 g/mol [3] [9]. Structurally, it belongs to the aminocyclohexanol class, sharing the core cyclohexanol backbone characteristic of tramadol and its metabolites. The compound contains two chiral centers, resulting in four possible stereoisomers. Commercially available tramadol is administered as a racemate of the (1R,2R) and (1S,2S) enantiomers, and O,N-didesmethyltramadol inherits this racemic configuration as a metabolite [3] [9].

The structural distinction between tramadol, its primary metabolites, and O,N-didesmethyltramadol lies in the demethylation pattern:

  • Tramadol: Contains N-methyl and O-methyl groups (dimethylamino moiety and methoxyphenyl).
  • O-Desmethyltramadol (M1): Lacks the O-methyl group (phenolic hydroxyl present).
  • N-Desmethyltramadol (M2): Lacks the N-methyl group (secondary amine present) [7].
  • O,N-Didesmethyltramadol (M5): Lacks both methyl groups, resulting in a secondary amine (N-desmethyl) and a phenolic hydroxyl (O-desmethyl) [3] [9].

This double demethylation fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity compared to tramadol and the monosubstituted metabolites. The IUPAC name 3-((1R,2R)-1-Hydroxy-2-((methylamino)methyl)cyclohexyl)phenol specifies the absolute configuration of the predominant enantiomer [9].

Table 1: Structural Comparison of Tramadol and Key Metabolites

CompoundSystematic NameMolecular FormulaKey Functional Groups
Tramadol2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-olC₁₆H₂₅NO₂Tertiary amine, Methoxyaryl, Cyclohexanol
O-Desmethyltramadol (M1)3-[(1R,2R)-1-Hydroxy-2-[(dimethylamino)methyl]cyclohexyl]phenolC₁₅H₂₃NO₂Tertiary amine, Phenolic hydroxyl, Cyclohexanol
N-Desmethyltramadol (M2)2-[(Methylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-olC₁₅H₂₃NO₂Secondary amine, Methoxyaryl, Cyclohexanol
O,N-Didesmethyltramadol (M5)3-((1R,2R)-1-Hydroxy-2-((methylamino)methyl)cyclohexyl)phenolC₁₄H₂₁NO₂Secondary amine, Phenolic hydroxyl, Cyclohexanol

Biological Significance as a Tramadol Metabolite

O,N-Didesmethyltramadol is formed in humans through sequential metabolic pathways primarily mediated by hepatic cytochrome P450 (CYP) enzymes. Tramadol undergoes initial O-demethylation via CYP2D6 to form the potent μ-opioid agonist O-desmethyltramadol (M1), or N-demethylation via CYP3A4 and CYP2B6 to form the inactive N-desmethyltramadol (M2) [2] [4] [8]. O,N-Didesmethyltramadol arises via two potential pathways:

  • Pathway A: Further N-demethylation of O-desmethyltramadol (M1) by CYP3A4/CYP2B6.
  • Pathway B: Further O-demethylation of N-desmethyltramadol (M2) by CYP2D6 [3] [8].

Although it constitutes a minor quantitative metabolite compared to M1 and M2, its formation is pharmacologically significant. Unlike N-desmethyltramadol and N,N-didesmethyltramadol, which lack opioid activity, O,N-didesmethyltramadol exhibits agonist activity at the μ-opioid receptor (MOR), albeit with substantially lower potency (approximately 10-fold less) than the primary active metabolite O-desmethyltramadol [3]. However, it is pharmacologically relevant as its potency exceeds that of the parent tramadol molecule itself [3]. Its intrinsic activity contributes to the overall analgesic and potentially adverse effects observed with tramadol administration, particularly in scenarios of cumulative dosing, renal impairment (reducing metabolite excretion), or in individuals with specific genetic polymorphisms affecting CYP activity [4] [8].

The plasma concentration of O,N-didesmethyltramadol is influenced by CYP2D6 genetic polymorphisms. Ultrarapid metabolizers (UMs) possessing multiple functional CYP2D6 gene copies may generate higher levels of O-desmethyltramadol, providing more substrate for subsequent N-demethylation to O,N-didesmethyltramadol. Conversely, poor metabolizers (PMs) lacking functional CYP2D6 produce minimal O-desmethyltramadol, thereby drastically reducing the formation of O,N-didesmethyltramadol via Pathway A [4] [8]. This metabolic cascade underpins the significant interpatient variability in tramadol's efficacy and side effect profile.

Historical Context in Opioid Pharmacology

The identification and characterization of O,N-didesmethyltramadol emerged alongside the detailed metabolic profiling of tramadol in the late 20th and early 21st centuries. Tramadol itself was patented in 1972 by Grünenthal GmbH (Germany) and introduced clinically in 1977 under the brand name Tramal® [8]. Initial pharmacological studies focused on tramadol's dual mechanism: weak μ-opioid receptor agonism and inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake. The discovery of its major active metabolite, O-desmethyltramadol (M1), in the 1980s-1990s provided a crucial explanation for its opioid-mediated effects, as M1 possessed significantly higher MOR affinity [2] [8].

Subsequent research employing advanced analytical techniques (e.g., liquid chromatography-mass spectrometry) identified numerous minor metabolites, including O,N-didesmethyltramadol (M5). In vitro receptor binding studies, notably by Gillen et al. (2000), systematically characterized the affinity and efficacy of tramadol and its metabolites at the cloned human μ-opioid receptor [3]. These studies confirmed that while O-desmethyltramadol was the most potent MOR agonist among the metabolites, O,N-didesmethyltramadol also exhibited significant, albeit weaker, agonist activity, distinguishing it from other inactive metabolites like N-desmethyltramadol [3].

The recognition of O,N-didesmethyltramadol's biological activity coincided with a broader shift in pharmacology towards understanding the role of active metabolites in drug efficacy, safety, and interindividual variability. Its listing as a Schedule I controlled substance in Canada under the Controlled Drugs and Substances Act highlights regulatory concerns regarding its potential for misuse as a "designer drug" metabolite, similar to concerns surrounding O-desmethyltramadol and other active opioid metabolites [3] [5]. This historical trajectory underscores the evolution from viewing metabolites merely as inactivation products to recognizing them as key contributors to the pharmacological profile of parent drugs.

Table 2: Key Metabolic Pathways and Properties of Tramadol Metabolites

MetabolitePrimary Formation EnzymeOpioid Receptor Activity (MOR)Relative Potency (vs. Tramadol)Significance
O-Desmethyltramadol (M1)CYP2D6High Agonist Activity~300x Higher AffinityPrimary mediator of opioid analgesia
N-Desmethyltramadol (M2)CYP3A4/CYP2B6InactiveInactiveMajor metabolite; Contributes to CNS risk?
O,N-Didesmethyltramadol (M5)CYP3A4/CYP2B6 (from M1) or CYP2D6 (from M2)Agonist ActivityLower than M1, Higher than TramadolMinor active metabolite; Contributes to net effect
N,N-DidesmethyltramadolCYP3A4/CYP2B6InactiveInactiveInactive excretion product

Properties

CAS Number

138853-73-3

Product Name

O,N-didesmethyltramadol

IUPAC Name

3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1

InChI Key

CJXNQQLTDXASSR-OCCSQVGLSA-N

SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O

Synonyms

rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol;_x000B_cis-(+/-)-3-[1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol; Di-N,O-demethyltramadol;

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O

Isomeric SMILES

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.